

Protocol for the Dissolution and Use of SUVN-911 in Cell Culture

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Compound of Interest

Compound Name: *Suvn-911*
Cat. No.: *B15617729*

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Introduction

SUVN-911, also known as Ropanicant, is a potent and selective antagonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR).[1][2] This receptor is a ligand-gated ion channel in the central nervous system involved in various physiological processes.[3][4][5] **SUVN-911** is under investigation for the treatment of major depressive disorder (MDD).[6] As a research tool, **SUVN-911** allows for the investigation of the roles of the $\alpha 4\beta 2$ nAChR in cellular signaling and neuronal function. This document provides a detailed protocol for the dissolution of **SUVN-911** and its application in cell culture experiments.

Product Information

Property	Value
Synonyms	Ropanicant
Target	$\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR)
Mechanism of Action	Antagonist
Molecular Weight	261.15 g/mol (HCl salt)
Appearance	Solid powder
Solubility	Soluble in DMSO

Quantitative Data Summary

The following table summarizes key quantitative data for the use of **SUVN-911** in cell culture.

Parameter	Value	Source
Binding Affinity (K _i)	1.5 nM	--INVALID-LINK--
Solubility in DMSO	125 mg/mL (478.65 mM)	--INVALID-LINK--
IC ₅₀ (HEK293 cells)	7.31 μM (Antagonist activity at α4β2 nAChR)	--INVALID-LINK--
hERG Inhibition (IC ₅₀)	> 10 μM	--INVALID-LINK--
Recommended Stock Solution Concentration	10 mM in DMSO	--INVALID-LINK--
Storage of Solid	-20°C (12 months), 4°C (6 months)	--INVALID-LINK--
Storage of Stock Solution (in DMSO)	-80°C (6 months), -20°C (1 month)	MedChemExpress, ProbeChem

Experimental Protocols

Materials

- **SUVN-911** (solid powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, light-protected microcentrifuge tubes or vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Cell culture medium appropriate for the cell line being used

- Cells expressing the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (e.g., specific neuronal cell lines or transfected cell lines like HEK293)

Preparation of SUVN-911 Stock Solution (10 mM)

- Equilibration: Allow the vial of solid **SUVN-911** and the DMSO to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of **SUVN-911** powder in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 2.61 mg of **SUVN-911** (HCl salt, MW: 261.15 g/mol).
- Mixing: Vortex the solution thoroughly until the **SUVN-911** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions and Cell Treatment

- Thawing: Thaw a single aliquot of the 10 mM **SUVN-911** stock solution at room temperature.
- Dilution: Prepare serial dilutions of the **SUVN-911** stock solution in sterile cell culture medium to achieve the desired final working concentrations.
 - Important: To avoid precipitation and ensure proper mixing, it is recommended to perform intermediate dilutions. For example, first dilute the 10 mM stock into a larger volume of medium to create a high-concentration working stock, and then perform final dilutions into the cell culture plates.
 - The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

- **Cell Treatment:** Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of **SUVN-911** or the vehicle control.
- **Incubation:** Incubate the cells for the desired period according to the specific experimental design.

Recommended Working Concentrations

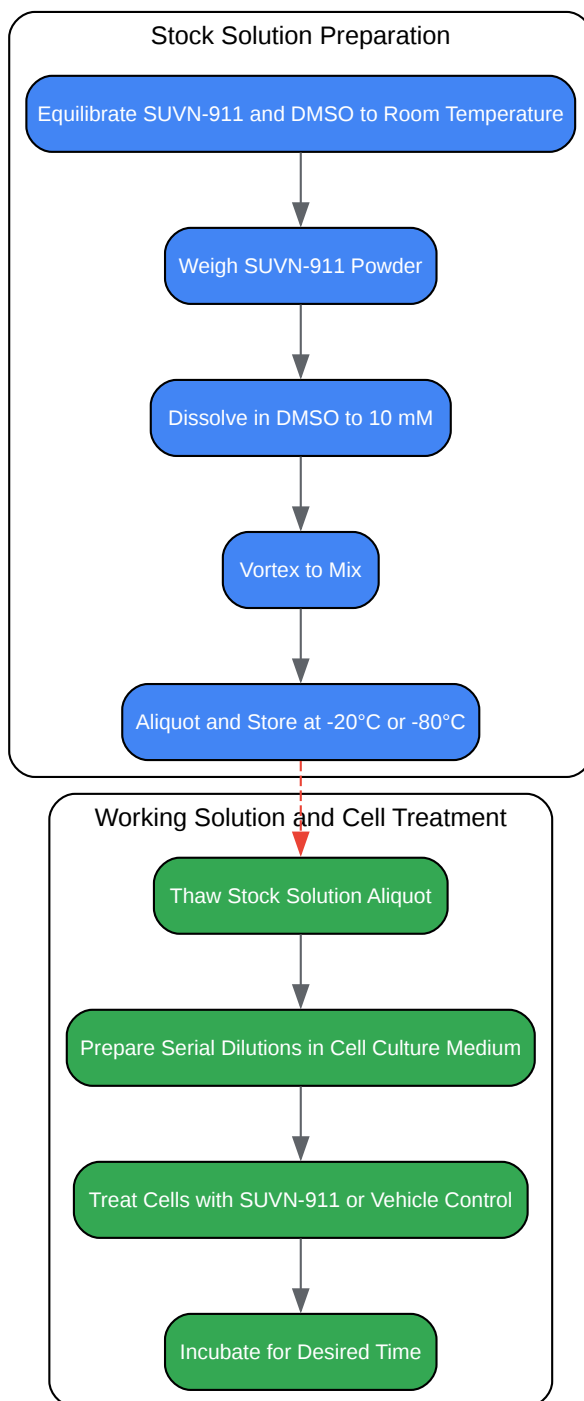
The optimal working concentration of **SUVN-911** will vary depending on the cell type, cell density, and the specific assay being performed. Based on the available data, a starting range of concentrations is suggested below. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

- **For antagonism assays:** Based on the reported IC₅₀ of 7.31 μ M in HEK293 cells, a concentration range of 1 nM to 10 μ M is a reasonable starting point.
- **For studying downstream signaling or functional effects:** A broader range, from nanomolar to low micromolar concentrations, should be tested.

Visualizations

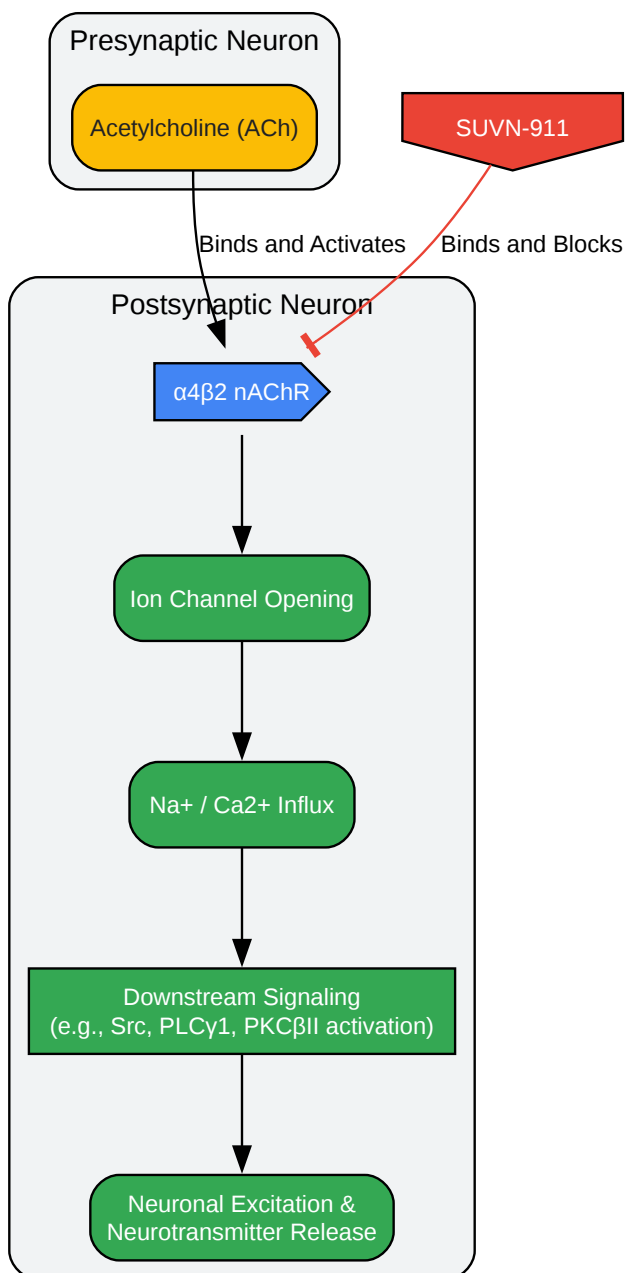
Experimental Workflow for SUVN-911 Preparation

Workflow for Preparing SUVN-911 for Cell Culture

[Click to download full resolution via product page](#)Caption: Workflow for preparing **SUVN-911** for cell culture.

Signaling Pathway of $\alpha 4\beta 2$ Nicotinic Acetylcholine Receptor Antagonism by SUVN-911

Simplified Signaling Pathway of $\alpha 4\beta 2$ nAChR and its Antagonism by SUVN-911



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Caption: Simplified signaling of $\alpha 4\beta 2$ nAChR and its antagonism by **SUVN-911**.

Safety Precautions

- **SUVN-911** is for research use only and not for human or veterinary use.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the solid compound and its solutions.
- Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
- All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

Disclaimer

This protocol is intended as a guideline. Researchers should optimize the conditions for their specific cell lines and experimental setups. It is recommended to consult the relevant scientific literature for more detailed information on the use of **SUVN-911** in specific applications. The stability of **SUVN-911** in cell culture media over time has not been extensively reported; therefore, it is advisable to prepare fresh dilutions for each experiment or to validate the stability under your specific experimental conditions.

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